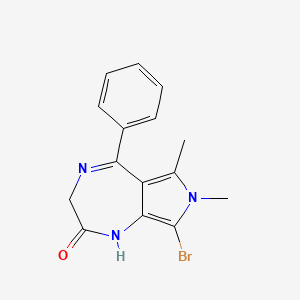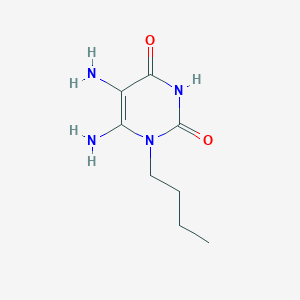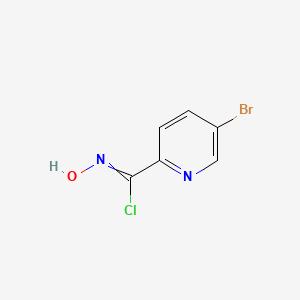
Ethyl 3-(3-chloro-4-hydroxyphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3’-chloro-4’-hydroxyphenyl)propionate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to a propionate moiety, which is further substituted with a 3’-chloro-4’-hydroxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3’-chloro-4’-hydroxyphenyl)propionate typically involves the esterification of 3-(3’-chloro-4’-hydroxyphenyl)propionic acid with ethanol in the presence of a catalyst. Common catalysts used for this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-(3’-chloro-4’-hydroxyphenyl)propionate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can facilitate the separation and recycling of the catalyst, making the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(3’-chloro-4’-hydroxyphenyl)propionate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 3-(3’-chloro-4’-oxophenyl)propionate.
Reduction: Formation of 3-(3’-chloro-4’-hydroxyphenyl)propanol.
Substitution: Formation of 3-(3’-substituted-4’-hydroxyphenyl)propionate derivatives.
Applications De Recherche Scientifique
Ethyl 3-(3’-chloro-4’-hydroxyphenyl)propionate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 3-(3’-chloro-4’-hydroxyphenyl)propionate is largely dependent on its chemical structure. The presence of the hydroxyl and chloro groups allows for interactions with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects. For example, the hydroxyl group can form hydrogen bonds with active site residues of enzymes, while the chloro group can participate in hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Ethyl 3-(3’-chloro-4’-hydroxyphenyl)propionate can be compared with other similar compounds such as:
Ethyl 3-(4-hydroxyphenyl)propionate: Lacks the chloro substituent, which may result in different reactivity and biological activity.
Ethyl 3-(3’-methoxy-4’-hydroxyphenyl)propionate: Contains a methoxy group instead of a chloro group, which can influence its chemical and biological properties.
Ethyl 3-(3’,5’-dichloro-4’-hydroxyphenyl)propionate: Has an additional chloro substituent, potentially altering its reactivity and interactions with molecular targets.
Propriétés
Formule moléculaire |
C11H13ClO3 |
|---|---|
Poids moléculaire |
228.67 g/mol |
Nom IUPAC |
ethyl 3-(3-chloro-4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C11H13ClO3/c1-2-15-11(14)6-4-8-3-5-10(13)9(12)7-8/h3,5,7,13H,2,4,6H2,1H3 |
Clé InChI |
AAQLYMFVRDERCK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC1=CC(=C(C=C1)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



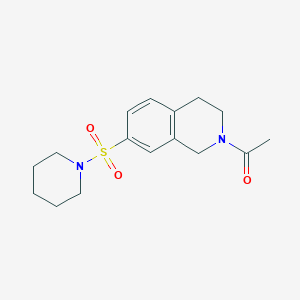
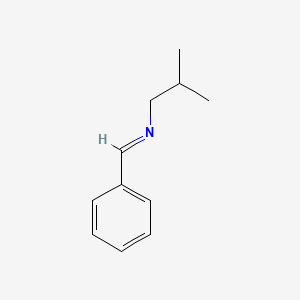
![Imidazo[1,5-a]pyridin-3-ylacetic acid](/img/structure/B8679256.png)
